molecular formula C21H24N2O3 B2374317 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 898423-70-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2374317
CAS No.: 898423-70-6
M. Wt: 352.434
InChI Key: JDECCZMZYNWENR-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a tetrahydroquinoline core acetylated at the 1-position and a propanamide side chain substituted with a 4-methoxyphenyl group at the 7-position. Its synthesis typically involves coupling reactions between modified tetrahydroquinoline derivatives and substituted propanamide intermediates.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(24)23-13-3-4-17-8-9-18(14-20(17)23)22-21(25)12-7-16-5-10-19(26-2)11-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDECCZMZYNWENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the chlorophenyl group: This can be done via a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.

    Final coupling: The final step involves coupling the intermediate with the appropriate amine under conditions such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydroquinoline core distinguishes this compound from analogs with pyrazole or triazole rings (e.g., compounds 4–12 in ). For example:

  • Pyrazole/Triazole Derivatives: Compounds 4–6 and 10–12 feature pyrazole or triazole heterocycles instead of tetrahydroquinoline.
  • Acetylation at the 1-Position: The acetyl group on the tetrahydroquinoline core may enhance lipophilicity compared to non-acetylated analogs, influencing blood-brain barrier penetration .

Substituent Positioning and Pharmacological Implications

  • 4-Methoxyphenyl Group: The 4-methoxy substitution on the propanamide side chain is shared with compounds 6 and 12 in . However, the tetrahydroquinoline core in the target compound may enhance affinity for neuronal receptors (e.g., dopamine receptors) compared to pyrazole/triazole-based analogs .
  • Chlorophenyl vs. Methoxyphenyl Derivatives : Chlorophenyl-substituted analogs (e.g., compounds 7–9) exhibit higher electronegativity, which could increase cytotoxicity but reduce neuroprotective efficacy compared to methoxy-substituted derivatives .

Pharmacological Activity

Evidence from SH-SY5Y cell studies () highlights key differences:

Compound Class Core Structure Substituent Neuroprotective Efficacy (6-OHDA Model) Cytotoxicity (IC₅₀, µM)
Target Compound Tetrahydroquinoline 4-Methoxyphenyl Moderate (hypothesized) Data pending
Pyrazole Derivatives (4–6) Pyrazole 2-/3-/4-Methoxyphenyl Low to moderate 15–30
Triazole Derivatives (10–12) Triazole 2-/3-/4-Methoxyphenyl Moderate to high 10–25
Chlorophenyl Derivatives (7–9) Triazole 2-/3-/4-Chlorophenyl Low 5–15

The tetrahydroquinoline core may enhance stability in neuronal environments compared to pyrazole/triazole analogs, which showed variable cytotoxicity (IC₅₀: 5–30 µM) . The 4-methoxyphenyl group likely contributes to reduced cytotoxicity relative to chlorophenyl derivatives.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 314.38 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its presence in various bioactive molecules.

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to various diseases.
  • Receptor Interaction : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Modulation : It may affect cellular signaling pathways, leading to altered cell functions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values indicate potent activity against cancer cells while maintaining low cytotoxicity towards normal cells.
Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)5.212
HeLa (Cervical Cancer)4.810
A549 (Lung Cancer)6.011

The selectivity index is calculated as the ratio of the IC50 value for normal cells to that for cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens:

  • Bacterial Strains : It was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant antibacterial effects with an MIC value of 8 µg/mL.
Bacterial StrainMIC (µg/mL)
MRSA8
E. coli16
Pseudomonas aeruginosa32

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the efficacy of this compound in inducing apoptosis in cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against various clinical isolates. The findings revealed that it not only inhibited bacterial growth but also reduced biofilm formation significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from tetrahydroquinoline and 4-methoxyphenylpropanamide precursors. Key steps include:

  • Acetylation : Introducing the acetyl group to the tetrahydroquinoline moiety using acetic anhydride under anhydrous conditions .
  • Amide Coupling : Reacting the acetylated tetrahydroquinoline with 3-(4-methoxyphenyl)propanoyl chloride using a coupling agent like EDC/HOBt in DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Optimize reaction temperature (typically 0–25°C) and pH (neutral to slightly basic) to maximize yield (>60%) .

Q. How can functional group reactivity guide derivatization of this compound?

  • Methodological Answer :

  • Acetyl Group : Susceptible to hydrolysis under acidic/basic conditions; use controlled hydrolysis to generate hydroxyl intermediates for further modifications .
  • Methoxy Group : Stable under most conditions but can undergo demethylation with BBr₃ to yield phenolic derivatives for enhanced solubility .
  • Amide Bond : Resistant to nucleophilic attack but may be cleaved via enzymatic (e.g., peptidases) or chemical (e.g., LiAlH₄) methods for structural analysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., acetyl group position via δ ~2.1 ppm singlet) and amide bond integrity (δ ~7.5 ppm for NH) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~423.2 Da) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and stability under storage conditions .

Advanced Research Questions

Q. How can target identification studies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates. Validate targets via SDS-PAGE and LC-MS/MS .
  • Molecular Docking : Screen against structural databases (e.g., PDB) to predict interactions with enzymes/receptors (e.g., acetylcholinesterase, hinted in ). Follow with surface plasmon resonance (SPR) for binding kinetics (KD calculation) .
  • Knockout Models : Use CRISPR-Cas9 to silence candidate targets in cell lines and evaluate loss of compound activity (e.g., apoptosis assays) .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm potency thresholds .
  • Orthogonal Assays : Cross-validate using unrelated methods (e.g., fluorogenic substrate assays vs. radioligand binding) to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to determine if inactive metabolites explain discrepancies .

Q. What strategies optimize pharmacokinetics for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Formulate with cyclodextrins or PEGylation to improve aqueous solubility (>50 µg/mL) .
  • Plasma Stability : Pre-treat with esterase inhibitors (e.g., PMSF) if amide cleavage is observed in plasma .
  • Bioavailability Testing : Administer via intravenous and oral routes in rodents; quantify plasma levels via LC-MS/MS to calculate F% .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with:
  • Varied acyl groups (e.g., propionyl vs. acetyl) to assess steric effects .
  • Substituents on the methoxyphenyl ring (e.g., nitro, chloro) to probe electronic influences .
  • Assay Panels : Test analogs in functional assays (e.g., enzyme inhibition, cell viability) and correlate with computational descriptors (e.g., LogP, polar surface area) .

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